N,N-Dimethylhexylamine chemical structure and properties
N,N-Dimethylhexylamine chemical structure and properties
An In-Depth Technical Guide to N,N-Dimethylhexylamine: Structure, Properties, and Advanced Applications
Abstract
N,N-Dimethylhexylamine (CAS No. 4385-04-0) is a tertiary amine featuring a linear six-carbon alkyl chain. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and reactivity. It delves into its significant applications in analytical chemistry as an ion-pairing agent for reverse-phase chromatography and in advanced drug delivery as a critical formulation additive for nanoparticle encapsulation of therapeutic agents. Furthermore, this document offers detailed experimental protocols, in-depth mechanistic discussions, and a critical clarification distinguishing it from the stimulant known as DMHA (Octodrine), ensuring scientific accuracy and safe handling. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and biotechnology sectors.
Molecular Structure and Physicochemical Properties
N,N-Dimethylhexylamine is classified as a tertiary amine, characterized by a nitrogen atom bonded to two methyl groups and one hexyl group.[1] This structure, with its hydrophobic hexyl tail and polar tertiary amine head, imparts amphiphilic properties that are central to its applications.
The key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | N,N-dimethylhexan-1-amine | [2] |
| Synonyms | 1-(Dimethylamino)hexane, N-Hexyldimethylamine | [3][4] |
| CAS Number | 4385-04-0 | [3] |
| Molecular Formula | C₈H₁₉N | [2] |
| Molecular Weight | 129.24 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 146-150 °C (at 760 mmHg) | [3] |
| Density | 0.744 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.414 | [3] |
| Flash Point | 34 °C (93.2 °F) - closed cup | [4] |
| Basicity (pKa) | Estimated 10-11 |
Synthesis and Manufacturing
The synthesis of N,N-Dimethylhexylamine is most efficiently achieved through the exhaustive methylation of a primary amine precursor, hexylamine. The Eschweiler-Clarke reaction is a premier, field-proven method for this transformation, as it uses readily available reagents and crucially, avoids the formation of quaternary ammonium salts, which can complicate purification.
Recommended Synthetic Pathway: Eschweiler-Clarke Reaction
The overall reaction involves treating hexylamine with an excess of formaldehyde and formic acid. Formaldehyde serves as the carbon source for the methyl groups, while formic acid acts as the reducing agent (hydride donor).
Overall Reaction Scheme: CH₃(CH₂)₅NH₂ + 2 CH₂O + 2 HCOOH → CH₃(CH₂)₅N(CH₃)₂ + 2 CO₂ + 2 H₂O
The diagram below illustrates the logical flow of this synthetic pathway.
Caption: Synthetic workflow for N,N-Dimethylhexylamine via the Eschweiler-Clarke reaction.
Experimental Protocol (Laboratory Scale)
This protocol is adapted from the well-established procedures for the Eschweiler-Clarke reaction.
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Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hexylamine (10.1 g, 0.1 mol).
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Reagent Addition: Add 90% formic acid (15.3 g, 0.3 mol) followed by the slow addition of 37% aqueous formaldehyde (16.2 g, 0.2 mol) while stirring. The initial reaction may be exothermic.
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Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. The evolution of carbon dioxide should be observed.
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Workup - Basification: After cooling to room temperature, slowly and carefully add 30% aqueous sodium hydroxide solution until the mixture is strongly alkaline (pH > 12). This step neutralizes the excess formic acid and liberates the free amine.
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Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL).
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Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.
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Purification: The crude product is purified by fractional distillation under atmospheric pressure, collecting the fraction boiling at 146-150 °C to yield pure N,N-Dimethylhexylamine.
Spectroscopic Analysis and Characterization
Structural confirmation is critical and is achieved through standard spectroscopic methods.
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¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous structural information. The expected chemical shifts (referenced to TMS) are:
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A triplet at ~0.9 ppm (3H), corresponding to the terminal methyl group (-CH₂CH₃ ).
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A complex multiplet between ~1.2-1.6 ppm (8H), for the four internal methylene groups of the hexyl chain (-CH₂ CH₂CH₂CH₂ -).
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A singlet at ~2.2 ppm (6H), representing the two equivalent N-methyl groups (-N(CH₃ )₂).
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A triplet at ~2.3 ppm (2H), for the methylene group adjacent to the nitrogen atom (-CH₂ -N).
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-
¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for each carbon environment.[6]
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~14.1 ppm: Terminal methyl carbon (C6).
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~22.7 ppm: Methylene carbon C5.
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~27.0 ppm: Methylene carbon C2.
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~31.9 ppm: Methylene carbon C4.
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~45.4 ppm: N-methyl carbons.
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~59.3 ppm: Methylene carbon adjacent to nitrogen (C1).
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~29.4 ppm: Methylene carbon C3.
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by the absence of N-H stretching bands (which would be present in primary or secondary amines) and the presence of strong C-H stretching bands just below 3000 cm⁻¹ for the alkyl groups. A characteristic C-N stretching band can be observed in the 1250-1020 cm⁻¹ region.
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Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 129. The most prominent peak is typically the base peak at m/z = 58, resulting from α-cleavage, which corresponds to the [CH₂=N(CH₃)₂]⁺ fragment, a characteristic fragmentation pattern for N,N-dimethylalkylamines.
Chemical Reactivity and Mechanistic Insights
The chemical behavior of N,N-Dimethylhexylamine is dominated by the lone pair of electrons on the nitrogen atom.
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Basicity: As a tertiary amine, it is a Brønsted-Lowry base. It readily reacts with acids to form water-soluble ammonium salts. This basicity is fundamental to its role in nanoparticle formulations with acidic drugs.
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Nucleophilicity: The nitrogen atom is a potent nucleophile, capable of reacting with electrophiles. For example, it will react with alkyl halides to form quaternary ammonium salts. This reactivity is generally avoided in its primary applications.
Key Applications in Research and Development
Ion-Pairing Agent in Reverse-Phase HPLC
In reverse-phase high-performance liquid chromatography (RP-HPLC), highly polar, anionic compounds (like nucleotides, organic phosphates, and phosphonates) exhibit poor retention on nonpolar stationary phases (e.g., C18). N,N-Dimethylhexylamine serves as a cationic ion-pairing reagent to overcome this challenge.
Mechanism of Action: The protonated tertiary amine (an ammonium cation) in the acidified mobile phase forms a neutral, more hydrophobic ion pair with the anionic analyte. This newly formed complex has a greater affinity for the nonpolar stationary phase, resulting in increased retention times and improved chromatographic resolution. Its volatility makes it compatible with mass spectrometry detection.
The diagram below illustrates this ion-pairing mechanism.
Caption: Mechanism of N,N-Dimethylhexylamine as an ion-pairing agent in RP-HPLC.
Additive in Nanoparticle Drug Delivery
The encapsulation of hydrophobic or acidic drugs into polymeric nanoparticles is a critical strategy for improving drug solubility, stability, and bioavailability. N,N-Dimethylhexylamine has been successfully used as a formulation additive in nanoparticles designed to carry the polyether ionophore antibiotic Salinomycin, which has shown selective toxicity to cancer stem cells.[4][7]
Causality Behind Experimental Choice: Salinomycin is a monocarboxylic acid, making it anionic and challenging to encapsulate efficiently within hydrophobic polymer matrices. The inclusion of the basic N,N-Dimethylhexylamine serves a crucial role:
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Ion-Pair Formation: Inside the formulation, the basic amine neutralizes the acidic carboxylic acid group of Salinomycin.
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Enhanced Encapsulation: This acid-base reaction forms a neutral, more lipophilic ion pair. This complex is more compatible with the hydrophobic core of the nanoparticle (e.g., made of elastin-like polypeptide or PLGA), leading to significantly higher drug loading and encapsulation efficiency.[7]
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Controlled Release: The stabilized encapsulation results in a more favorable, sustained release profile of the drug from the nanoparticle carrier.[7]
This formulation strategy enhances the pharmacokinetic profile of Salinomycin, allowing for greater accumulation in tumor tissues via the enhanced permeability and retention (EPR) effect.[8]
Safety, Handling, and Toxicology
Hazard Identification
N,N-Dimethylhexylamine is a hazardous chemical and must be handled with appropriate precautions.[2][4]
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GHS Classification:
-
Signal Word: Danger[4]
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Hazard Statements: H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage).[4]
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a respirator with an appropriate organic vapor cartridge.
-
Toxicological Profile
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Acute Oral Toxicity (Rat): LD50 = 348 mg/kg
-
Acute Dermal Toxicity (Rat): LD50 = 370 mg/kg
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Acute Inhalation Toxicity (Rat): LC50 = 1.889 mg/m³ (2 h)
These values indicate that the compound is likely toxic if swallowed, toxic in contact with skin, and potentially fatal if inhaled at high concentrations.
Critical Clarification: N,N-Dimethylhexylamine vs. DMHA (Octodrine)
It is critically important to distinguish N,N-Dimethylhexylamine from a different compound that is also abbreviated as "DMHA" in the context of dietary and pre-workout supplements.
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N,N-Dimethylhexylamine (This Guide):
-
CAS: 4385-04-0
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Structure: A tertiary amine with two methyl groups on the nitrogen at position 1 of a hexyl chain.
-
Use: Laboratory reagent, formulation additive.
-
-
DMHA (Stimulant/Octodrine):
-
CAS: 543-82-8
-
Structure: Also known as 1,5-Dimethylhexylamine or 2-amino-6-methylheptane. It is a primary amine.
-
Use: A central nervous system stimulant, formerly used as a nasal decongestant. It is now found as an adulterant in some sports supplements and is considered an unsafe ingredient by the FDA.
-
These two compounds are different chemical entities with distinct structures, properties, and safety profiles. The toxicological data and physiological effects reported for the stimulant DMHA (Octodrine) should not be attributed to N,N-Dimethylhexylamine (CAS 4385-04-0).
Conclusion
N,N-Dimethylhexylamine is a versatile tertiary amine whose value lies in its specific physicochemical properties: a combination of a nonpolar alkyl chain and a basic nitrogen center. This structure makes it an effective tool in both analytical and formulation science. Its role as an ion-pairing agent enables the challenging chromatography of polar anions, while its ability to form ion pairs with acidic drugs significantly enhances their encapsulation into nanoparticle delivery systems. Understanding its synthesis, reactivity, and proper handling is essential for its effective and safe use in the laboratory and in the development of next-generation pharmaceutical products.
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